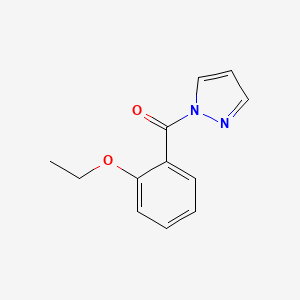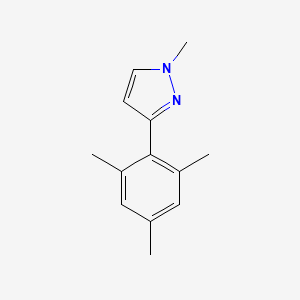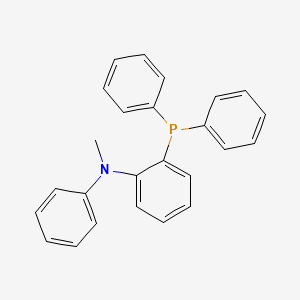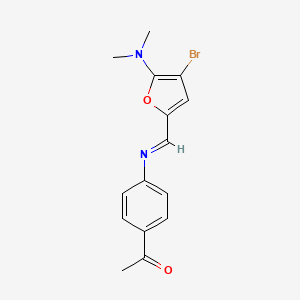![molecular formula C11H7FN2S B12873441 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a fluorine atom and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and nitrogen-containing heterocycles in its structure can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as signal transduction and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may result in different biological activity.
6-chloro-2-(1H-pyrrol-1-yl)benzo[d]thiazole: Chlorine substitution instead of fluorine, potentially altering its reactivity and interactions.
6-fluoro-2-(1H-imidazol-1-yl)benzo[d]thiazole: Imidazole ring instead of pyrrole, which may affect its binding affinity and specificity.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and material science applications.
Properties
Molecular Formula |
C11H7FN2S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h1-7H |
InChI Key |
GVEFSJXMQLKDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)


![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)


![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)

